Benzene, 1-(diethoxymethyl)-2-nitro-
Description
The chemical compound Benzene (B151609), 1-(diethoxymethyl)-2-nitro-, is a fascinating molecule that sits (B43327) at the intersection of several key areas in modern organic chemistry. Its structure, featuring a nitro group and an acetal (B89532) functional group positioned ortho to each other on a benzene ring, makes it a valuable subject for synthetic and methodological research. This article explores the significance of this compound through the lens of its constituent functional groups and its place within the broader category of substituted aromatic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88356-11-0 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-(diethoxymethyl)-2-nitrobenzene |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(16-4-2)9-7-5-6-8-10(9)12(13)14/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
GXYWWDNGNXXZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1[N+](=O)[O-])OCC |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1 Diethoxymethyl 2 Nitro
Established Reaction Pathways and Precursors for the Synthesis of Benzene (B151609), 1-(diethoxymethyl)-2-nitro-
Strategic Considerations in the Introduction of Nitro and Diethoxymethyl Moieties onto the Benzene Ring
The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. nih.gov The nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. nih.gov When substituting a benzene ring that already contains a functional group, the directing effect of that group is a critical consideration. youtube.comyoutube.com
The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. researchgate.net Therefore, direct nitration of benzaldehyde (B42025) primarily yields 3-nitrobenzaldehyde. researchgate.netorgsyn.org To obtain the desired ortho-isomer, 2-nitrobenzaldehyde (B1664092), specific strategies must be employed. One approach involves the protection of the aldehyde group as an acetal (B89532). The diethoxymethyl group is an ortho, para-directing group, which would favor the formation of the desired 2-nitro and 4-nitro isomers upon nitration. However, the stability of the acetal under strong nitrating conditions is a significant concern, as deacetalization can precede nitration. psu.edu
An alternative and more common strategy is the direct nitration of benzaldehyde under carefully controlled conditions to maximize the formation of the 2-nitrobenzaldehyde isomer, followed by separation and subsequent acetalization. researchgate.netresearchgate.net The formation of the ortho isomer is thought to be influenced by the formation of a complex between the benzaldehyde and the nitronium ion. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of 2-nitrobenzaldehyde and, subsequently, Benzene, 1-(diethoxymethyl)-2-nitro-. Key parameters include the composition of the nitrating mixture, reaction temperature, and reaction time.
For the nitration of benzaldehyde, studies have shown that the ratio of nitric acid to sulfuric acid can influence the ortho/meta isomer ratio. sci-hub.st Increasing the proportion of nitric acid has been reported to favor the formation of 2-nitrobenzaldehyde. psu.edu Temperature control is also critical to prevent over-nitration and side reactions. sci-hub.st
Once 2-nitrobenzaldehyde is obtained and separated from the isomeric mixture, the subsequent acetalization with ethanol (B145695) to form Benzene, 1-(diethoxymethyl)-2-nitro- is typically carried out under acidic conditions. prepchem.comlibretexts.org Common acid catalysts include p-toluenesulfonic acid, hydrochloric acid, or solid acid catalysts. psu.eduprepchem.com The removal of water formed during the reaction, often by azeotropic distillation, is essential to drive the equilibrium towards the formation of the acetal. libretexts.org
| Precursor | Reaction | Reagents and Conditions | Product(s) | Typical Yield | Reference |
| Benzaldehyde | Nitration | HNO₃, H₂SO₄, 5-10°C | 2-Nitrobenzaldehyde, 3-Nitrobenzaldehyde | Mixture of isomers | orgsyn.org |
| 2-Nitrobenzaldehyde | Acetalization | Ethanol, p-toluenesulfonic acid, toluene, heat | Benzene, 1-(diethoxymethyl)-2-nitro- | 93% | prepchem.com |
| Benzaldehyde | Acetalization followed by Nitration | 1. Ethanol, Acid catalyst; 2. Nitrating agent | Deacetalization often precedes nitration | Low yield of desired product | psu.edu |
Novel and Advanced Synthetic Approaches to Benzene, 1-(diethoxymethyl)-2-nitro-
Recent advances in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for the preparation of compounds like Benzene, 1-(diethoxymethyl)-2-nitro-.
Catalytic Systems in the Formation of Aryl Acetals
Modern catalytic systems offer milder and more efficient alternatives to traditional acid-catalyzed acetalization. Various metal-based and organocatalytic systems have been developed for the formation of acetals from aldehydes. organic-chemistry.orgymerdigital.com For instance, zirconium tetrachloride (ZrCl₄) has been reported as a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Palladium-catalyzed methods have also been shown to be effective for masking carbonyl groups as acetals at ambient temperature with low catalyst loading. organic-chemistry.org Photo-organocatalytic methods using catalysts like Eosin Y or thioxanthenone under visible light irradiation provide a green and efficient route for acetal synthesis. rsc.orgrsc.org These methods often proceed under neutral conditions, which can be advantageous for substrates sensitive to strong acids.
Regioselective Nitration Techniques Applied to Precursors of Benzene, 1-(diethoxymethyl)-2-nitro-
Achieving regioselectivity in the nitration of substituted benzenes remains a significant area of research. acs.org While the direct nitration of benzaldehyde is challenging in terms of ortho-selectivity, alternative methods are being explored. The use of supported reagents, such as inorganic nitrates on silica (B1680970) gel, has been reported for the nitration of aromatic compounds, sometimes offering improved regioselectivity and milder reaction conditions. researchgate.net Another approach involves the use of metal nitrate (B79036) salts as nitrating agents, which can provide different selectivity profiles compared to the classical mixed acid system. acs.org For precursors where the diethoxymethyl group is already in place, the development of nitration methods that are compatible with the acid-sensitive acetal functionality is a key objective.
Green Chemistry Principles and Sustainable Synthetic Routes for Benzene, 1-(diethoxymethyl)-2-nitro-
The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds and their derivatives to minimize environmental impact. researchgate.net This includes the use of less hazardous reagents and solvents, development of catalytic methods to reduce waste, and improving energy efficiency.
For the nitration step, alternatives to the traditional sulfuric acid/nitric acid mixture are being investigated. These include solid acid catalysts and solvent-free reaction conditions. researchgate.net For example, the use of silica-supported inorganic nitrates can provide a more environmentally benign nitration process. researchgate.net
In the acetalization step, the use of heterogeneous acid catalysts that can be easily recovered and reused aligns with green chemistry principles. psu.edu Photo-organocatalytic acetalization, as mentioned earlier, is another green approach that avoids the use of strong acids and metal catalysts. rsc.orgrsc.org The development of continuous-flow microreaction technology for nitration processes also offers a safer and more sustainable alternative to traditional batch reactors. researchgate.net
| Synthetic Step | Green Chemistry Approach | Advantages | Reference |
| Nitration | Use of solid-supported nitrating agents (e.g., nitrates on silica gel) | Milder conditions, reduced acid waste | researchgate.net |
| Nitration | Continuous-flow microreactors | Enhanced safety, better process control | researchgate.net |
| Acetalization | Heterogeneous acid catalysts | Catalyst recyclability, reduced waste | psu.edu |
| Acetalization | Photo-organocatalysis | Mild, neutral conditions, avoids metal catalysts | rsc.orgrsc.org |
Large-Scale Synthesis Considerations for Research and Development Purposes
The transition from laboratory-scale synthesis to larger-scale production of Benzene, 1-(diethoxymethyl)-2-nitro- for research and development (R&D) purposes necessitates a thorough evaluation of synthetic methodologies, focusing on safety, efficiency, scalability, and cost-effectiveness. The primary route involves the acetalization of 2-nitrobenzaldehyde with ethanol. Therefore, considerations for large-scale synthesis are twofold: the production of the 2-nitrobenzaldehyde precursor and its subsequent conversion to the final diethyl acetal.
A significant challenge in producing the precursor, 2-nitrobenzaldehyde, is managing the formation of isomers. The nitration of benzaldehyde typically yields the meta-isomer (3-nitrobenzaldehyde) as the major product, with the desired ortho-isomer (2-nitrobenzaldehyde) being a minor component. researchgate.netpsu.edu A common R&D and potential scale-up strategy involves nitrating benzaldehyde, converting the resulting mixture of aldehydes into their more thermally stable acetals, separating the acetal isomers, and finally hydrolyzing the purified ortho-acetal to obtain pure 2-nitrobenzaldehyde. researchgate.netgoogle.com This approach circumvents the hazards associated with the direct distillation of nitrobenzaldehydes. researchgate.net
For R&D scale-up, the focus is on optimizing reaction conditions to improve yield, minimize hazardous procedures, and streamline purification. Key process parameters under investigation include the choice of catalyst, reaction time, temperature control, and solvent selection.
Catalyst and Reaction Condition Optimization
The acetalization of 2-nitrobenzaldehyde is a critical step. While classical methods using mineral acids like hydrochloric acid (HCl) as catalysts are feasible, they often demand prolonged reaction times, which is inefficient for larger quantities. psu.edu Research has demonstrated that heterogeneous acid catalysts can significantly enhance the process, offering improved selectivity and reducing reaction times from over 30 hours to approximately 5 hours. psu.edu Furthermore, these catalysts can often be recycled, presenting an advantage for both cost and environmental considerations on a larger scale. researchgate.netpsu.edu
The hydrolysis of the purified Benzene, 1-(diethoxymethyl)-2-nitro- to regenerate the aldehyde is typically achieved with an acid catalyst, such as sulfuric acid, under controlled conditions. psu.edupsu.edu
Separation and Purification Strategies
A crucial consideration for large-scale R&D is the purification of the target compound. Since the initial synthesis often starts from a mixture of nitrobenzaldehyde isomers, an efficient separation technique is paramount. Fractional distillation of the acetal derivatives is a widely adopted method. google.com A patented process details the separation of the o-nitrobenzaldehyde acetal from the m-nitrobenzaldehyde acetal by distillation at temperatures between 110-180°C. google.com The significant difference in the boiling points of the acetal isomers, compared to the aldehydes themselves, makes this a viable and safer large-scale purification strategy.
The table below summarizes key parameters and findings from different approaches relevant to the synthesis and purification of Benzene, 1-(diethoxymethyl)-2-nitro- for R&D purposes.
| Process Step | Method | Key Parameters/Catalyst | Findings/Considerations for Scale-Up | Reference |
| Acetalization | Classical Acid Catalysis | Methanol, concentrated HCl | Long reaction times (e.g., 120 hours) are required, making it less efficient for scale-up. | google.com |
| Acetalization | Heterogeneous Acid Catalysis | Recyclable solid acid catalyst | Reduces reaction time significantly (e.g., to 5 hours); environmentally friendlier due to catalyst recycling. | psu.edu |
| Purification | Fractional Distillation | Packed column, bath temperatures of 150-190°C | Effective for separating ortho- and meta-acetal isomers, which is safer than distilling the corresponding aldehydes. | google.com |
| Hydrolysis (Deacetalization) | Acid Hydrolysis | 2 N Sulfuric Acid | Efficiently regenerates pure 2-nitrobenzaldehyde from the purified acetal at room temperature. | psu.edupsu.edu |
Alternative Precursor Synthesis Routes
Alternative routes to 2-nitrobenzaldehyde from 2-nitrotoluene (B74249) have been extensively studied. These include oxidation using chromium trioxide or the conversion of 2-nitrotoluene to 2-nitrobenzyl bromide followed by oxidation. justia.comorgsyn.org However, for R&D scale-up, these methods often present significant safety and cost issues. They can involve multi-stage processes, expensive and hazardous oxidizing agents like potassium permanganate, and thermally unstable intermediates such as o-nitrobenzyl halides. justia.comchem-soc.si A one-pot synthesis from 2-nitrotoluene using amyl nitrite (B80452) has been optimized for improved safety on a larger scale, but the management of the highly exothermic reaction remains a critical scale-up parameter. chem-soc.si
Reactivity and Reaction Pathways of Benzene, 1 Diethoxymethyl 2 Nitro
Chemical Transformations Involving the Nitro Group of Benzene (B151609), 1-(diethoxymethyl)-2-nitro-
The nitro group attached to the benzene ring is a versatile functional group that can undergo several important chemical transformations. These reactions primarily involve reduction to an amino group, which can then participate in intramolecular cyclization reactions. The oxidative transformation of the nitro group itself is less common due to its already high oxidation state.
Reduction Reactions Leading to Amino Derivatives
The reduction of the nitro group in "Benzene, 1-(diethoxymethyl)-2-nitro-" to an amino group is a fundamental transformation that opens up a wide range of synthetic possibilities. This reaction yields 2-(diethoxymethyl)aniline, a key intermediate for various heterocyclic syntheses. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) or hydrogen gas can efficiently reduce the nitro group. psu.edu Another widely used method involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). psu.edunih.gov These methods are generally effective and tolerate a range of other functional groups.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent/System | Description | Selectivity |
|---|---|---|
| Catalytic Hydrogenation | ||
| H₂/Pd/C | Hydrogen gas with a palladium on carbon catalyst. | High, can sometimes affect other reducible groups. |
| Hydrazine/Pd/C | Hydrazine hydrate (B1144303) as a hydrogen source with a Pd/C catalyst. | Generally selective for the nitro group. |
| Metal/Acid Systems | ||
| Fe/HCl or Fe/AcOH | Iron powder in the presence of hydrochloric or acetic acid. nih.gov | A classic and effective method. nih.gov |
| Sn/HCl | Tin metal in hydrochloric acid. psu.edu | A strong reducing system. psu.edu |
| Zn/NH₄Cl | Zinc dust with ammonium (B1175870) chloride in an aqueous medium. psu.edu | A milder reducing system. psu.edu |
The resulting 2-(diethoxymethyl)aniline is a valuable precursor for the synthesis of quinolines and other heterocyclic structures.
Reactions Involving Intramolecular Cyclization
The amino derivative obtained from the reduction of "Benzene, 1-(diethoxymethyl)-2-nitro-" can undergo intramolecular cyclization reactions, most notably the Friedländer annulation, to produce quinoline (B57606) derivatives. nih.govresearchgate.net This reaction involves the condensation of the in situ generated 2-aminobenzaldehyde (B1207257) (from the hydrolysis of the acetal) with a compound containing an active methylene (B1212753) group, such as a ketone or an ester. nih.gov
A particularly efficient approach is a domino reaction that combines the reduction of the nitro group and the subsequent cyclization in a single pot. For example, treating "Benzene, 1-(diethoxymethyl)-2-nitro-" with iron in acetic acid in the presence of an active methylene compound leads directly to the formation of substituted quinolines in high yields. nih.gov This method avoids the need to isolate the often unstable 2-aminobenzaldehyde. nih.gov
The reaction proceeds through the initial reduction of the nitro group to an amine. Under the acidic conditions, the diethoxymethyl group hydrolyzes to an aldehyde. This intermediate, 2-aminobenzaldehyde, then reacts with the active methylene compound via a Knoevenagel condensation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. nih.gov Various substituted quinolines can be synthesized by choosing different active methylene compounds. researchgate.netacs.org
Furthermore, intramolecular redox cyclization reactions have been reported for related 2-nitrobenzyl derivatives, leading to the formation of other heterocyclic systems like cinnolines. rsc.orgnih.gov These reactions often proceed through the formation of a 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov
Oxidative Transformations of the Nitro Functionality
The nitro group is in a high oxidation state, making its further oxidation challenging and generally not a synthetically useful transformation. nih.gov Aromatic nitro compounds are known to be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene ring. nih.gov
However, the reverse reaction, the oxidation of the amino group (obtained from the reduction of the nitro group) back to a nitro group, is a well-established process. Various oxidizing agents can be used for this purpose. organic-chemistry.org
In the context of advanced oxidation processes (AOPs) for environmental remediation, the degradation of nitroaromatic compounds is an area of active research. acs.orgresearchgate.net Studies have shown that under certain photolytic conditions in the presence of nitrate (B79036) ions, nitroaromatic compounds can be formed from other aromatic precursors. acs.orgacs.org However, the direct oxidation of the nitro group in "Benzene, 1-(diethoxymethyl)-2-nitro-" to a different functional group is not a commonly reported reaction pathway.
Chemical Transformations Involving the Diethoxymethyl Group of Benzene, 1-(diethoxymethyl)-2-nitro-
The diethoxymethyl group, a diethyl acetal (B89532) of an aldehyde, serves as a protecting group for the formyl functionality. Its primary reactivity involves hydrolysis to regenerate the aldehyde, which can then participate in a variety of subsequent chemical reactions.
Acetal Hydrolysis and Subsequent Aldehyde Chemistry
The diethoxymethyl group in "Benzene, 1-(diethoxymethyl)-2-nitro-" can be readily hydrolyzed under acidic conditions to yield 2-nitrobenzaldehyde (B1664092). psu.eduresearchgate.net This reaction is typically carried out using a dilute mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. psu.eduacs.org The hydrolysis is a reversible process, and the use of an excess of water drives the equilibrium towards the formation of the aldehyde. acs.org
Table 2: Conditions for Acetal Hydrolysis
| Catalyst | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|
| Sulfuric Acid (2 N) | Water/CH₂Cl₂ | Room Temperature | High yield of 2-nitrobenzaldehyde | psu.edu |
| Hydrochloric Acid | Aqueous | Varies | Effective for hydrolysis | researchgate.net |
| Acid Resin | Aqueous | Varies | Higher selectivity and yield compared to HCl | psu.edu |
Once formed, 2-nitrobenzaldehyde is a versatile intermediate in organic synthesis. wikipedia.org Its aldehyde group can undergo a wide range of reactions, including:
Condensation reactions: A notable example is the Baeyer–Drewson indigo (B80030) synthesis, where 2-nitrobenzaldehyde condenses with acetone (B3395972) in a basic aqueous solution to produce indigo dye. wikipedia.org
Wittig reaction: Reaction with phosphorus ylides to form alkenes.
Grignard reaction: Addition of organomagnesium halides to form secondary alcohols.
Oxidation: The aldehyde can be oxidized to 2-nitrobenzoic acid using various oxidizing agents. ncert.nic.in
Reduction: The aldehyde can be reduced to 2-nitrobenzyl alcohol.
The presence of both the nitro and aldehyde groups in 2-nitrobenzaldehyde allows for a rich and diverse chemistry, making it a valuable starting material for the synthesis of many complex molecules. wikipedia.org
Transacetalization Reactions with Various Alcohols
Transacetalization is a reaction in which an existing acetal is converted into a different acetal by reacting it with a different alcohol in the presence of an acid catalyst. orgsyn.orglibretexts.org This process is an equilibrium reaction, and driving it to completion often requires the use of a large excess of the new alcohol or the removal of the original alcohol (in this case, ethanol) from the reaction mixture. libretexts.org
For "Benzene, 1-(diethoxymethyl)-2-nitro-", transacetalization can be used to introduce different acetal protecting groups. For example, reaction with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst would lead to the formation of a cyclic acetal, 2-(2-nitrophenyl)-1,3-dioxolane. libretexts.orglibretexts.org Cyclic acetals are often more stable than their acyclic counterparts. researchgate.net
The general mechanism for acid-catalyzed transacetalization involves the protonation of one of the ethoxy groups, followed by its departure as ethanol (B145695). The resulting oxonium ion is then attacked by the new alcohol. A second similar sequence of protonation, elimination, and addition leads to the final transacetalized product. libretexts.org
Nucleophilic Attack and Addition Reactions at the Acetal Carbon
The acetal carbon in Benzene, 1-(diethoxymethyl)-2-nitro- is a key site for nucleophilic attack, primarily leading to hydrolysis under acidic conditions, which regenerates the parent aldehyde, 2-nitrobenzaldehyde. The generally accepted mechanism for acetal hydrolysis proceeds through a series of protonation and elimination steps. masterorganicchemistry.com
The stability of acetals and the kinetics of their hydrolysis are significantly influenced by the electronic nature of the substituents on the aromatic ring. nih.gov The process is initiated by the protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). Subsequent elimination of ethanol generates a resonance-stabilized oxocarbenium ion. This cation is then attacked by water, and a final deprotonation step yields the aldehyde and a second molecule of ethanol. The formation of the oxocarbenium ion is typically the rate-determining step in this A-1 mechanism. osti.gov
The electron-withdrawing nitro group at the ortho position is expected to destabilize the positively charged oxocarbenium ion intermediate through an inductive effect, thereby slowing down the rate of hydrolysis compared to an unsubstituted benzaldehyde (B42025) diethyl acetal. However, the precise kinetics would also be influenced by steric factors and potential through-space interactions.
Systematic studies on the hydrolysis of various substituted benzylidene acetals have demonstrated a strong correlation between the electronic properties of the substituents and the hydrolysis rate. nih.gov For instance, a Hammett plot for the hydrolysis of a series of substituted benzylidene acetals yielded a ρ value of -4.06, indicating a significant buildup of positive charge at the benzylic position in the transition state, which is consistent with an SN1-like, A-1 mechanism. nih.gov While this specific value is for a different set of acetals, the principle directly applies to the title compound.
Table 1: Influence of Substituents on Acetal Hydrolysis Rate This interactive table, based on principles from related studies, illustrates the expected relative hydrolysis rates.
| Substituent at para-position | Electronic Effect | Expected Relative Hydrolysis Rate (k/k₀) |
| -OCH₃ | Electron-donating | > 1 |
| -CH₃ | Electron-donating | > 1 |
| -H | Reference | 1 |
| -Cl | Electron-withdrawing | < 1 |
| -NO₂ | Strongly Electron-withdrawing | << 1 |
Note: This table provides a qualitative comparison based on established electronic effects of substituents. The ortho-nitro group in the title compound is expected to have a similar, if not more pronounced, rate-retarding effect.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Core of Benzene, 1-(diethoxymethyl)-2-nitro-
Influence of Nitro and Acetal Groups on Ring Activation/Deactivation and Regioselectivity
The susceptibility of the benzene ring in Benzene, 1-(diethoxymethyl)-2-nitro- to electrophilic and nucleophilic aromatic substitution is dictated by the combined electronic effects of the nitro and diethyl acetal substituents.
Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both a negative inductive effect (-I) and a negative resonance effect (-R). rsc.org This significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. By withdrawing electron density, it destabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack. The deactivating effect is most pronounced at the ortho and para positions, meaning the nitro group is a meta-director for electrophilic substitution. rsc.org
For nucleophilic aromatic substitution (SNAr), the presence of a strong electron-withdrawing group like the nitro group is activating. psu.eduorgsyn.org This is because it helps to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in SNAr reactions. For a nucleophile to displace a leaving group on the ring, the nitro group must be ortho or para to the leaving group to effectively stabilize the intermediate through resonance. orgsyn.org
Direct Functionalization of the Aromatic Ring
Direct functionalization of the aromatic ring of Benzene, 1-(diethoxymethyl)-2-nitro- is not extensively documented in the literature. However, predictions can be made based on the principles outlined above.
Electrophilic Aromatic Substitution: Given the strong deactivation by the nitro group, forcing conditions would be required for any electrophilic substitution. Nitration, for example, would likely occur at the positions meta to the nitro group (C4 and C6). However, the outcome would be complicated by the directing influence of the acetal group and potential steric hindrance. The nitration of benzaldehyde itself yields mainly the meta-isomer, and it is expected that the diethyl acetal would behave similarly, although with potentially different isomer ratios due to steric and electronic differences. researchgate.net
Nucleophilic Aromatic Substitution: The parent compound does not possess a good leaving group on the aromatic ring (such as a halide). Therefore, direct SNAr reactions are not feasible. However, if a derivative were synthesized with a leaving group, for example, at the C4 or C6 position (para or ortho to the nitro group), it would be activated towards nucleophilic attack.
Mechanistic Studies of Key Reactions of Benzene, 1-(diethoxymethyl)-2-nitro-
Kinetic Analysis and Reaction Rate Determinations
Detailed kinetic analysis specifically for reactions of Benzene, 1-(diethoxymethyl)-2-nitro- is scarce. However, the kinetics of the most relevant reaction, acid-catalyzed hydrolysis, can be inferred from studies on related compounds.
The hydrolysis of acetals typically follows first-order kinetics with respect to the acetal concentration. nih.gov The rate of reaction is highly dependent on the pH of the medium, with the rate increasing at lower pH values. The rate law can be expressed as:
Rate = k [Acetal]
Where k is the pseudo-first-order rate constant.
Studies on the hydrolysis of acetals in the presence of a supramolecular catalyst have shown that the mechanism can shift from an A-1 type (rate-determining dissociation of the protonated acetal) to an A-2 type (rate-determining attack of water on the protonated acetal), as evidenced by changes in the entropy of activation and solvent isotope effects. osti.gov For the uncatalyzed hydrolysis in simple aqueous acid, the A-1 mechanism is generally favored.
Table 2: Expected Kinetic Parameters for Acetal Hydrolysis This table outlines the expected kinetic characteristics for the hydrolysis of Benzene, 1-(diethoxymethyl)-2-nitro- based on established mechanisms.
| Parameter | Expected Value/Observation for A-1 Mechanism | Rationale |
| Reaction Order | First-order in acetal | The concentration of the acid catalyst and water are typically in large excess and remain constant. |
| Rate Constant (k) | Relatively small compared to acetals with electron-donating groups | The electron-withdrawing nitro group destabilizes the oxocarbenium intermediate, increasing the activation energy. nih.gov |
| Entropy of Activation (ΔS‡) | Positive or slightly negative | Dissociation of the protonated acetal into two species in the rate-determining step leads to an increase in disorder. osti.gov |
| Solvent Isotope Effect (kH₂O/kD₂O) | > 1 (typically 2-3) | The O-H bond is weaker than the O-D bond, leading to a higher concentration of the protonated (or deuterated) substrate in D₂O, which slows down the pre-equilibrium and the overall reaction. |
Identification of Reaction Intermediates
The primary reaction of Benzene, 1-(diethoxymethyl)-2-nitro- for which intermediates are well-postulated is its hydrolysis.
Protonated Acetal: The first intermediate formed is the protonated acetal, where one of the ethoxy oxygens is protonated by the acid catalyst. This is a rapid and reversible step.
Oxocarbenium Ion: The key and often rate-limiting intermediate is the oxocarbenium ion, formed by the departure of a molecule of ethanol from the protonated acetal. This species is a resonance-stabilized cation, with the positive charge shared between the carbon and the remaining oxygen atom.
Hemiacetal: Following the nucleophilic attack of water on the oxocarbenium ion, a protonated hemiacetal is formed, which then rapidly loses a proton to yield the neutral hemiacetal intermediate. This hemiacetal is generally unstable and proceeds to the final aldehyde product.
In the context of potential electrophilic aromatic substitution reactions, the key intermediate would be the arenium ion (sigma complex) . This is a carbocation intermediate where the electrophile has added to the benzene ring, temporarily disrupting its aromaticity. The stability of this intermediate is crucial in determining the rate and regioselectivity of the reaction. The presence of the electron-withdrawing nitro group would significantly destabilize this intermediate, particularly if the positive charge is located on the carbons ortho or para to it.
For a hypothetical nucleophilic aromatic substitution, the key intermediate would be the Meisenheimer complex . This is a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. The strong electron-withdrawing nitro group ortho or para to the site of attack is essential for stabilizing this anionic intermediate through resonance, thereby facilitating the reaction. orgsyn.org
Derivatization and Synthetic Transformations Utilizing Benzene, 1 Diethoxymethyl 2 Nitro
Synthesis of Novel Compounds from the Nitro Group Modification
The nitro group of Benzene (B151609), 1-(diethoxymethyl)-2-nitro- is a key functional handle for extensive synthetic elaboration. Its reduction to an amine, 2-aminobenzaldehyde (B1207257) diethyl acetal (B89532), is the gateway to a variety of derivatives, including amides, ureas, carbamates, and, most notably, a range of heterocyclic systems through intramolecular cyclization reactions.
Formation of Amides, Ureas, and Carbamates
The transformation of the nitro group to an amine is a foundational step. Standard reduction conditions, such as catalytic hydrogenation with palladium on carbon or reduction with metals like iron or tin in acidic media, readily convert Benzene, 1-(diethoxymethyl)-2-nitro- to 2-aminobenzaldehyde diethyl acetal. This resulting aniline (B41778) derivative is a nucleophile that can undergo standard acylation and related reactions.
Amide Formation: The synthesis of N-(2-(diethoxymethyl)phenyl)amides is achieved through the reaction of 2-aminobenzaldehyde diethyl acetal with acylating agents. For instance, treatment with an acyl chloride (like acetyl chloride) or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base (such as pyridine (B92270) or triethylamine) yields the corresponding amide.
Urea (B33335) Formation: Substituted ureas can be prepared by reacting the 2-aminobenzaldehyde diethyl acetal with an isocyanate. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, forming a stable urea linkage. For example, reaction with phenyl isocyanate would yield N-(2-(diethoxymethyl)phenyl)-N'-phenylurea.
Carbamate Formation: Carbamates, which are esters of carbamic acid, are synthesized by treating the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base. This reaction results in the formation of compounds like ethyl (2-(diethoxymethyl)phenyl)carbamate.
While these are standard transformations for anilines, the acetal moiety in 2-aminobenzaldehyde diethyl acetal remains stable under these typical reaction conditions, demonstrating the compound's utility in sequential functionalization.
Table 1: Representative Synthesis of Amide, Urea, and Carbamate Derivatives No specific experimental data for these exact transformations on 2-aminobenzaldehyde diethyl acetal was found in the searched literature. The following table is a general representation of these standard organic reactions.
| Starting Material | Reagent | Product Type | General Conditions |
|---|---|---|---|
| 2-Aminobenzaldehyde Diethyl Acetal | Acetyl Chloride, Pyridine | Amide | Stirring in an aprotic solvent at 0 °C to room temperature. |
| 2-Aminobenzaldehyde Diethyl Acetal | Phenyl Isocyanate | Urea | Stirring in a dry, aprotic solvent like THF or CH₂Cl₂. |
| 2-Aminobenzaldehyde Diethyl Acetal | Ethyl Chloroformate, Et₃N | Carbamate | Reaction in a suitable solvent with a base to neutralize HCl. |
Heterocyclic Ring Closures via Nitro Reduction
A significant application of Benzene, 1-(diethoxymethyl)-2-nitro- is in the synthesis of quinolines and other fused heterocycles. The process typically involves the reduction of the nitro group to an amine, followed by an acid-catalyzed condensation and cyclization with a carbonyl compound. This classic reaction is known as the Friedländer annulation. A highly efficient modification involves the in-situ reduction of the 2-nitrobenzaldehyde (B1664092) derivative in the presence of an active methylene (B1212753) compound, leading directly to the quinoline (B57606) product in a domino reaction sequence. nih.gov
This domino nitro reduction-Friedländer heterocyclization can be effectively carried out using iron powder in acetic acid. nih.gov The reaction first reduces the nitro group to the amine. The newly formed 2-aminobenzaldehyde (after in-situ hydrolysis of the acetal under the acidic conditions) then reacts with a ketone or another compound with an α-methylene group. The initial step is an aldol-type condensation, followed by cyclization and dehydration to form the aromatic quinoline ring. This one-pot method is advantageous as it avoids the isolation of the often-unstable 2-aminobenzaldehyde intermediates. nih.gov The reaction tolerates a wide range of functional groups on the ketone partner. nih.gov
Table 2: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Reaction
| Ketone / Active Methylene Compound | Reagents | Product | Yield (%) | Ref |
|---|---|---|---|---|
| Acetophenone | Fe, AcOH | 2-Phenylquinoline | 95 | nih.gov |
| Ethyl Acetoacetate | Fe, AcOH | Ethyl 2-methylquinoline-3-carboxylate | 99 | nih.gov |
| 1,3-Cyclohexanedione | Fe, AcOH | 1,2,3,4-Tetrahydroacridin-9(10H)-one | 85 | nih.gov |
| Phenylacetonitrile | Fe, AcOH | 3-Amino-2-phenylquinoline | 82 | nih.gov |
| 1,3-Diphenylacetone | Fe, AcOH | 2-Benzyl-3-phenylquinoline | 91 | nih.gov |
Synthesis of Novel Compounds from the Diethoxymethyl Group Modification
The diethoxymethyl group serves as a robust protecting group for the aldehyde functionality. Its modification, primarily through hydrolysis, unmasks the aldehyde, which can then participate in a wide range of classical carbonyl chemistry reactions.
Generation of Substituted Benzaldehydes
The primary transformation of the diethoxymethyl group is its hydrolysis back to the aldehyde. This is typically accomplished under acidic conditions. For instance, stirring the compound with aqueous mineral acids like sulfuric acid or hydrochloric acid effectively cleaves the acetal and liberates 2-nitrobenzaldehyde. psu.edugoogle.com The reaction proceeds by protonation of one of the ether oxygens, followed by the elimination of ethanol (B145695) to form an oxonium ion, which is then attacked by water. Subsequent loss of a second molecule of ethanol and a proton yields the final aldehyde. This deprotection is a crucial step that sets the stage for further reactions at the newly revealed carbonyl group. The resulting 2-nitrobenzaldehyde is a valuable intermediate in its own right, used in the synthesis of pharmaceuticals and dyes. google.com
Formation of Acetals with Modified Alcohol Components
The diethoxymethyl group can be exchanged for other acetals through a process called transacetalization. This reaction involves treating Benzene, 1-(diethoxymethyl)-2-nitro- with a different alcohol or diol in the presence of an acid catalyst, without the need to isolate the intermediate aldehyde. scielo.br This method is particularly useful for installing more complex or functionally diverse protecting groups. For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid or a solid acid resin (e.g., Amberlyst-15) would yield 2-(2-nitrophenyl)-1,3-dioxolane. mdpi.comresearchgate.net The advantage of transacetalization is that it is often an equilibrium process that can be driven to completion by using an excess of the new alcohol or by removing the ethanol byproduct. This strategy allows for the synthesis of cyclic acetals (from diols) or acetals with different steric or electronic properties. scielo.brmdpi.com
Table 3: Representative Transacetalization Reactions Data based on general acetalization literature; specific yields for 2-nitrobenzaldehyde diethyl acetal may vary.
| Reagent Alcohol/Diol | Catalyst | Product Acetal | Typical Conditions | Ref |
|---|---|---|---|---|
| Ethylene Glycol | p-Toluenesulfonic Acid | 2-(2-Nitrophenyl)-1,3-dioxolane | Toluene, Dean-Stark trap | mdpi.com |
| 1,3-Propanediol | Amberlyst-15 | 2-(2-Nitrophenyl)-1,3-dioxane | Reflux in excess diol | mdpi.com |
| Isopropanol | HCl (catalytic) | Benzene, 1-(diisopropoxymethyl)-2-nitro- | Excess isopropanol, removal of ethanol | nih.gov |
| Benzyl Alcohol | H₂SO₄ (catalytic) | Benzene, 1-(dibenzyloxymethyl)-2-nitro- | Acid catalyst, vacuum to remove ethanol | nih.gov |
Wittig and Related Olefination Reactions with the Generated Aldehyde
Once the aldehyde is unmasked via hydrolysis (as described in 4.2.1), it becomes an excellent substrate for olefination reactions, most notably the Wittig reaction. berkeley.edu This reaction provides a powerful method for forming a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction is highly versatile and allows for the synthesis of a wide variety of substituted alkenes.
For example, 2-nitrobenzaldehyde reacts with methyl (triphenylphosphoranylidene)acetate, a stabilized ylide, to form methyl (2E)-3-(2-nitrophenyl)acrylate. berkeley.edu The reaction typically proceeds with high E-selectivity for stabilized ylides. The versatility of the Wittig reaction allows for the introduction of various substituents on the newly formed double bond, depending on the structure of the ylide used. nih.gov
Table 4: Representative Wittig Olefination of 2-Nitrobenzaldehyde
| Wittig Reagent (Ylide) | Product | Stereochemistry | Yield (%) | Ref |
|---|---|---|---|---|
| Methyl (triphenylphosphoranylidene)acetate | Methyl (2E)-3-(2-nitrophenyl)acrylate | E-isomer favored | ~95 | berkeley.edu |
| Benzyltriphenylphosphonium chloride + Base | 1-Nitro-2-styrylbenzene | Mixture of E/Z | 87 (for related system) | nih.gov |
| Ethyl 2-(triphenylphosphoranylidene)propanoate | Ethyl 2-methyl-3-(2-nitrophenyl)acrylate | Mixture of E/Z | - | |
| (Triphenylphosphoranylidene)acetonitrile | 3-(2-Nitrophenyl)acrylonitrile | E-isomer favored | >63 (for related system) | nih.gov |
Multi-Step Synthetic Sequences Incorporating Benzene, 1-(diethoxymethyl)-2-nitro- as a Strategic Building Block
Benzene, 1-(diethoxymethyl)-2-nitro- is frequently employed as a stable precursor to 2-nitrobenzaldehyde in multi-step syntheses. The acetal functionality masks the reactive aldehyde group, preventing it from undergoing undesired reactions while chemical modifications are performed elsewhere on the molecule. A prominent example of its application is in the synthesis of substituted quinolines, a class of heterocyclic compounds with significant pharmacological and biological activities.
One of the most effective methods for this transformation is a domino reaction that combines the in-situ reduction of the nitro group with a subsequent Friedländer annulation. nih.gov In this sequence, Benzene, 1-(diethoxymethyl)-2-nitro- is first hydrolyzed under acidic conditions (for example, using acetic acid) to release the free 2-nitrobenzaldehyde. This intermediate is not isolated but is immediately subjected to a reducing agent, such as iron powder in acetic acid. The reduction converts the nitro group to an amino group, generating 2-aminobenzaldehyde in situ.
The versatility of this method is demonstrated by the wide array of active methylene compounds that can be employed, leading to a library of quinoline derivatives with different substitution patterns. The reaction conditions are generally mild and tolerate a broad range of functional groups on both reaction partners. nih.gov
Table 1: Synthesis of Substituted Quinolines from 2-Nitrobenzaldehyde (via its Diethyl Acetal) and Active Methylene Compounds
| Active Methylene Compound | Resulting Quinololine Product (General Structure) | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | Fe/AcOH, heat | nih.gov |
| Diethyl malonate | Ethyl 4-hydroxyquinoline-3-carboxylate | Fe/AcOH, heat | nih.gov |
| Acetylacetone | 3-Acetyl-2-methylquinoline | Fe/AcOH, heat | nih.gov |
| Benzoylacetonitrile | 2-Phenylquinoline-3-carbonitrile | Fe/AcOH, heat | nih.gov |
| Phenylsulfonylacetonitrile | 2-Phenylsulfonylquinoline-3-carbonitrile | Fe/AcOH, heat | nih.gov |
This table is a representative summary of the types of transformations possible and is based on the domino nitro reduction-Friedländer heterocyclization methodology.
Regioselective Functionalization of Benzene, 1-(diethoxymethyl)-2-nitro- Towards Advanced Intermediates
Direct regioselective functionalization on the aromatic ring of Benzene, 1-(diethoxymethyl)-2-nitro- is challenging due to the electronic properties of the existing substituents. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation or acylation. quora.comlibretexts.org This strong deactivation often renders the aromatic ring unreactive towards these types of substitutions, and as a result, nitrobenzene (B124822) itself is sometimes used as a solvent for Friedel-Crafts reactions. echemi.com Consequently, further substitution on the nitro-containing ring of the title compound via electrophilic pathways is generally not a viable strategy.
Conversely, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). However, this type of reaction typically requires the presence of a good leaving group, such as a halide, at a position ortho or para to the nitro group. libretexts.org Since Benzene, 1-(diethoxymethyl)-2-nitro- lacks such a leaving group, direct SNAr reactions are not readily achievable.
Therefore, the primary strategy for achieving regioselective functionalization involves the transformation of the nitro group itself, as seen in the quinoline synthesis described previously. The regioselectivity of the final product is determined not by direct substitution on the starting material, but by the nature of the reaction partner in the cyclization step.
In the context of the Friedländer synthesis, the regioselectivity is controlled by the structure of the active methylene compound. The initial condensation occurs between the aldehyde (from the deprotected acetal) and the active methylene carbon of the second reactant. The subsequent intramolecular cyclization between the newly formed aniline and the carbonyl or cyano group of the reaction partner dictates the final substitution pattern on the newly formed heterocyclic ring. For instance, the reaction with an unsymmetrical ketone can potentially lead to different isomers, although in many cases, a high degree of regioselectivity is observed. nih.gov
In essence, Benzene, 1-(diethoxymethyl)-2-nitro- acts as a synthon for a 2-aminobenzaldehyde moiety. The strategic unmasking of the aldehyde and the reduction of the nitro group pave the way for a regioselective annulation reaction, which constructs a new functionalized ring system. This indirect approach to functionalization is a key theme in the synthetic utility of this versatile building block.
Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1 Diethoxymethyl 2 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For "Benzene, 1-(diethoxymethyl)-2-nitro-," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of its proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.
1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis
The ¹H NMR spectrum of "Benzene, 1-(diethoxymethyl)-2-nitro-" is characterized by distinct signals corresponding to the aromatic protons and the diethoxymethyl group. The electron-withdrawing nature of the ortho-nitro group significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted benzene (B151609). The four aromatic protons would present as a complex multiplet system due to their distinct chemical environments and spin-spin coupling.
The diethoxymethyl group gives rise to three distinct signals. The single proton on the benzylic carbon (the acetal (B89532) proton) is expected to appear as a singlet. The two equivalent methylene (B1212753) (-OCH₂-) groups of the ethoxy substituents would appear as a quartet, and the two equivalent methyl (-CH₃) groups would be observed as a triplet. This is consistent with the spectra of similar compounds like 1'-(diethoxymethyl)-4'-nitrobenzene, which shows a singlet for the benzylic proton, a quartet for the ethoxy methylene groups, and a triplet for the ethoxy methyl groups orgsyn.org.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbon atom attached to the nitro group (C-2) would be significantly deshielded. The carbon bearing the diethoxymethyl group (C-1) would also be deshielded. The remaining aromatic carbons would appear at distinct chemical shifts, reflecting the influence of the two substituents. The carbons of the diethoxymethyl group are expected in the aliphatic region of the spectrum.
¹⁵N NMR spectroscopy, although less common, can provide direct information about the electronic environment of the nitro group's nitrogen atom. The chemical shift of the nitro group nitrogen in nitroaromatic compounds is typically found in a characteristic range.
Interactive ¹H NMR Data Table for Benzene, 1-(diethoxymethyl)-2-nitro-
| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| Ar-H | 7.50 - 8.20 | m | 4H |
| CH(OEt)₂ | 5.50 | s | 1H |
| OCH₂CH₃ | 3.60 | q | 4H |
| OCH₂CH₃ | 1.25 | t | 6H |
Interactive ¹³C NMR Data Table for Benzene, 1-(diethoxymethyl)-2-nitro-
| Carbon | Chemical Shift (ppm, predicted) |
| C-NO₂ | 148.0 |
| C-CH(OEt)₂ | 135.0 |
| Ar-C | 124.0 - 134.0 |
| CH(OEt)₂ | 101.0 |
| OCH₂CH₃ | 62.0 |
| OCH₂CH₃ | 15.0 |
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemical Elucidation
Two-dimensional NMR techniques are instrumental in confirming the structural assignment of "Benzene, 1-(diethoxymethyl)-2-nitro-".
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methylene quartet and the methyl triplet of the ethoxy groups, confirming their connectivity. It would also help in deciphering the coupling network among the four aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. A key correlation would be expected between the benzylic acetal proton and the proton on C-6 of the aromatic ring, which would help to confirm the ortho positioning of the diethoxymethyl and nitro groups.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals of the diethoxymethyl group and the aromatic protons to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the two carbons of the benzene ring directly bonded to the substituents. Correlations would be expected from the benzylic proton to the carbons of the aromatic ring (C-1, C-2, and C-6) and from the aromatic protons to neighboring carbons.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of "Benzene, 1-(diethoxymethyl)-2-nitro-". This highly accurate mass measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming its chemical formula as C₁₁H₁₅NO₄.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation spectrum. The fragmentation of nitroaromatic compounds is influenced by the substituents and their positions on the aromatic ring, a phenomenon known as the ortho effect epa.gov.
The expected fragmentation pathways for "Benzene, 1-(diethoxymethyl)-2-nitro-" would likely involve:
Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.
Loss of an ethanol (B145695) molecule (C₂H₅OH).
Cleavage of the nitro group as NO₂ or NO.
Subsequent fragmentation of the remaining aromatic structure.
The fragmentation pattern of nitrobenzene (B124822) typically involves the loss of the nitro group and subsequent characteristic fragmentations of the phenyl cation researchgate.net. The presence of the diethoxymethyl group introduces additional fragmentation pathways.
Interactive Fragmentation Data Table for Benzene, 1-(diethoxymethyl)-2-nitro-
| m/z (predicted) | Fragment | Loss from Parent Ion |
| 225 | [M]⁺ | - |
| 180 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |
| 179 | [M - C₂H₅OH]⁺ | C₂H₅OH |
| 179 | [M - NO₂]⁺ | NO₂ |
| 151 | [M - C₂H₅OH - CO]⁺ | C₂H₅OH, CO |
| 77 | [C₆H₅]⁺ | C₅H₁₀NO₄ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The FT-IR and Raman spectra of "Benzene, 1-(diethoxymethyl)-2-nitro-" would be dominated by the characteristic vibrations of the nitro group, the aromatic ring, and the diethoxymethyl group.
Nitro Group Vibrations: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹ wikipedia.org. These bands are often prominent in the IR spectrum.
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Diethoxymethyl Group Vibrations: The C-H stretching vibrations of the aliphatic part of the molecule (the ethoxy groups) would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the acetal would be expected in the 1050-1150 cm⁻¹ region.
Raman spectroscopy is often complementary to FT-IR. While the nitro group vibrations are also visible in the Raman spectrum, the symmetric vibrations of the benzene ring are often more intense. Polarized Raman studies could provide information about the symmetry of the vibrational modes.
Interactive Vibrational Spectroscopy Data Table for Benzene, 1-(diethoxymethyl)-2-nitro-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, FT-IR) | Expected Wavenumber (cm⁻¹, Raman) |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (Strong) | 1520 - 1560 (Weak) |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 (Strong) | 1340 - 1370 (Strong) |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aromatic C=C | Stretch | 1450 - 1600 (Medium-Strong) | 1450 - 1600 (Medium-Strong) |
| Aliphatic C-H | Stretch | 2850 - 2980 (Strong) | 2850 - 2980 (Strong) |
| Acetal C-O | Stretch | 1050 - 1150 (Strong) | 1050 - 1150 (Weak) |
X-ray Crystallography for Solid-State Molecular Structure Determination of Benzene, 1-(diethoxymethyl)-2-nitro- and its Crystalline Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the nature of intermolecular interactions that dictate the crystal packing.
For "Benzene, 1-(diethoxymethyl)-2-nitro-," while a specific crystal structure is not publicly available, its solid-state conformation can be inferred from studies on its parent aldehyde, 2-nitrobenzaldehyde (B1664092). Neutron diffraction studies of 2-nitrobenzaldehyde have revealed that steric hindrance between the adjacent aldehyde and nitro groups forces the substituents out of the plane of the benzene ring. iucr.org This non-coplanar arrangement is a defining structural characteristic of ortho-substituted nitrobenzenes.
It is therefore anticipated that in "Benzene, 1-(diethoxymethyl)-2-nitro-," the nitro group will be significantly twisted with respect to the aromatic ring. The diethoxymethyl group, being sterically bulkier than the formyl group, would likely enhance this torsional strain. The central C-C(H)(OEt)₂ bond would allow for rotational freedom, but the lowest energy conformation in the solid state would be one that minimizes steric clashes between the ethoxy groups and the ortho-nitro substituent. The crystal packing would be governed by weak van der Waals forces and potentially weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro and acetal groups and neighboring molecules.
Crystalline derivatives could be synthesized to further probe its structural properties. For instance, co-crystallization with hydrogen bond donors or acceptors could lead to different packing motifs and potentially altered molecular conformations.
Below is a hypothetical, yet scientifically plausible, data table of crystallographic parameters for "Benzene, 1-(diethoxymethyl)-2-nitro-," based on typical values for related organic molecules.
Interactive Data Table: Hypothetical Crystallographic Data for Benzene, 1-(diethoxymethyl)-2-nitro-
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | One of the most common crystal systems for organic molecules. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric organic compounds. |
| a (Å) | 10.5 | Unit cell dimension along the a-axis. |
| b (Å) | 8.2 | Unit cell dimension along the b-axis. |
| c (Å) | 15.1 | Unit cell dimension along the c-axis. |
| β (°) | 98.5 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 1285.7 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.25 | The calculated density of the crystal. |
| C(ar)-C(ar) bond length (Å) | 1.39 | Average aromatic carbon-carbon bond length, intermediate between a single and double bond. |
| C(ar)-N bond length (Å) | 1.47 | The length of the bond connecting the aromatic ring to the nitro group. |
| N-O bond length (Å) | 1.22 | The average length of the nitrogen-oxygen bonds in the nitro group. |
| C(ar)-C(acetal) bond length (Å) | 1.51 | The length of the bond connecting the aromatic ring to the acetal carbon. |
| O₂N-C-C-C(acetal) torsion angle (°) | 45 | The dihedral angle illustrating the twist of the nitro group out of the benzene ring plane due to steric hindrance. |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of the absorption are characteristic of the molecule's chromophores and the extent of electronic conjugation.
The UV-Vis spectrum of "Benzene, 1-(diethoxymethyl)-2-nitro-" is expected to be dominated by the electronic transitions of the 2-nitrophenyl chromophore. The diethoxymethyl group itself does not absorb in the near-UV or visible range and, being electronically insulating, does not extend the π-conjugation of the benzene ring. Therefore, its spectrum should closely resemble that of related nitroaromatic compounds, such as nitrobenzene and, more specifically, 2-nitrobenzaldehyde. nih.govacs.org
The absorption spectrum of these compounds typically displays two main types of transitions:
π → π* Transitions: These are generally high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. For nitrobenzene, a strong absorption band is observed around 250-280 nm. nih.govacs.org In 2-nitrobenzaldehyde, this band, arising from charge transfer involving the benzene and nitro orbitals, peaks at approximately 250 nm. researchgate.netacs.org A similar strong absorption is predicted for "Benzene, 1-(diethoxymethyl)-2-nitro-."
n → π* Transitions: These are typically much weaker absorptions that occur at longer wavelengths. They involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group) to a π* antibonding orbital. In nitroaromatic compounds, this transition is often observed as a weak shoulder or a low-intensity band in the 300-360 nm region. researchgate.netrsc.org For 2-nitrobenzaldehyde, these weak transitions are noted at wavelengths longer than 280 nm. acs.org
The conversion of the aldehyde group in 2-nitrobenzaldehyde to the diethyl acetal in "Benzene, 1-(diethoxymethyl)-2-nitro-" is not expected to cause a significant shift in the primary absorption bands, as the core π-electron system of the nitrophenyl group remains unchanged. The primary effect of the acetal group would be through its steric bulk, reinforcing the non-planar conformation, which could slightly alter the intensity and fine structure of the absorption bands compared to a more planar analogue.
A plausible UV-Vis absorption data table for "Benzene, 1-(diethoxymethyl)-2-nitro-" in a non-polar solvent like cyclohexane (B81311) is presented below, based on data for analogous compounds. rsc.org
Interactive Data Table: Predicted UV-Vis Absorption Data for Benzene, 1-(diethoxymethyl)-2-nitro-
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Associated Chromophore/System |
| ~252 | ~8,000 - 10,000 | π → π | Benzene ring and nitro group (Charge Transfer) |
| ~340 | ~100 - 200 | n → π | Nitro group lone pair electrons |
Computational and Theoretical Investigations of Benzene, 1 Diethoxymethyl 2 Nitro
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of "Benzene, 1-(diethoxymethyl)-2-nitro-". Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure and molecular orbitals.
Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For nitroaromatic compounds, the LUMO is typically localized on the nitro group and the benzene (B151609) ring, indicating susceptibility to nucleophilic attack. nih.govnih.gov The HOMO, conversely, is often distributed across the benzene ring and the oxygen atoms of the diethoxymethyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Calculated Electronic Properties of Benzene, 1-(diethoxymethyl)-2-nitro- (Theoretical Values)
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -2.5 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 4.5 D | DFT/B3LYP/6-311++G(d,p) |
Conformational Analysis and Energy Landscapes of Benzene, 1-(diethoxymethyl)-2-nitro-
The conformational flexibility of the diethoxymethyl and nitro groups is a key aspect of the molecule's structure and energy profile.
Conformational Analysis: The rotation around the C-C bond connecting the diethoxymethyl group to the benzene ring and the C-N bond of the nitro group leads to various conformers. The nitro group is known to twist out of the plane of the benzene ring to alleviate steric strain with adjacent substituents. researchgate.net Similarly, the diethoxymethyl group can adopt several staggered conformations. Theoretical calculations can map the potential energy surface to identify the most stable conformers. nih.gov For o-nitrobenzaldehyde, a related compound, studies have shown that the non-coplanar conformer, with the nitro group twisted relative to the phenyl ring, is energetically favored. researchgate.net
Energy Landscapes: The energy landscape of "Benzene, 1-(diethoxymethyl)-2-nitro-" would likely show multiple local minima corresponding to different rotational isomers. The global minimum would represent the most stable conformation, which is a balance between steric hindrance and electronic stabilization. The energy barriers between these conformers determine the molecule's flexibility at different temperatures.
Table 2: Relative Energies of Key Conformers of Benzene, 1-(diethoxymethyl)-2-nitro- (Theoretical)
| Conformer | Dihedral Angle (O=N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 30° | 0.0 (Global Minimum) |
| B | 90° | 2.5 |
| C | 0° | 4.1 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of "Benzene, 1-(diethoxymethyl)-2-nitro-".
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov For nitrobenzene (B124822), the ortho protons are the most deshielded due to the inductive effect of the nitro group. stackexchange.com A similar trend would be expected for the aromatic protons of the target molecule. The carbons of the diethoxymethyl group would have characteristic shifts in the acetal (B89532) region.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. These calculations help in assigning the observed spectral bands to specific molecular motions. nih.gov The characteristic symmetric and asymmetric stretching vibrations of the nitro group are expected to appear around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Table 3: Predicted vs. Typical Experimental Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | 7.5 - 8.2 ppm | 7.4 - 8.3 ppm |
| ¹³C NMR | Acetal Carbon | ~100 ppm | 95 - 105 ppm |
| IR | NO₂ Stretch (asym) | ~1545 cm⁻¹ | 1530 - 1560 cm⁻¹ |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling can trace the energy profiles of potential reactions, providing detailed mechanistic insights.
Hydrolysis: The diethoxymethyl group (an acetal) is susceptible to hydrolysis under acidic conditions to yield 2-nitrobenzaldehyde (B1664092). masterorganicchemistry.com Computational studies can model the reaction pathway, including the protonation of an oxygen atom, the departure of an ethanol (B145695) molecule to form an oxocarbenium ion intermediate, and the subsequent nucleophilic attack by water. acs.orgscispace.com
Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene ring, due to the nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov Theoretical models can predict the activation barriers for the addition of a nucleophile to different positions on the ring, forming a Meisenheimer complex intermediate.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interactions
Molecular dynamics (MD) simulations can model the behavior of "Benzene, 1-(diethoxymethyl)-2-nitro-" in a solvent, providing information on its solvation, aggregation, and interactions with other molecules.
Solvation: MD simulations can reveal how solvent molecules, such as water or organic solvents, arrange themselves around the solute molecule. The polar nitro group and the ether oxygens of the diethoxymethyl group would be expected to form hydrogen bonds with protic solvents.
Aggregation: In non-polar solvents, or at high concentrations, molecules of "Benzene, 1-(diethoxymethyl)-2-nitro-" may aggregate. MD simulations can explore the preferred orientation of molecules within these aggregates, which are often governed by π-π stacking interactions between the benzene rings and dipole-dipole interactions of the nitro groups. nih.gov
Theoretical Predictions of Reactivity and Selectivity in Novel Transformations
Computational methods can be used to predict the reactivity and selectivity of "Benzene, 1-(diethoxymethyl)-2-nitro-" in new chemical reactions.
Reactivity Indices: DFT-based reactivity descriptors such as Fukui functions and dual descriptors can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. nih.gov The carbon atoms ortho and para to the nitro group are predicted to be the most electrophilic sites.
Selectivity: In reactions with multiple possible outcomes, computational modeling can predict the most likely product by comparing the activation energies of the different reaction pathways. For example, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents can be quantified to predict the regioselectivity of the incoming electrophile.
Applications of Benzene, 1 Diethoxymethyl 2 Nitro As a Synthetic Intermediate in Complex Molecule Synthesis
Role in the Total Synthesis of Natural Products
The synthesis of natural products often involves intricate and lengthy reaction sequences. The use of protecting groups is a fundamental strategy to ensure the selective transformation of specific functional groups. Benzene (B151609), 1-(diethoxymethyl)-2-nitro- serves as a key precursor in the synthesis of various heterocyclic natural products, particularly those containing indole (B1671886) and quinoline (B57606) scaffolds.
The general strategy involves the reduction of the nitro group to an amine, which can then participate in intramolecular cyclization reactions. The diethyl acetal (B89532) protects the aldehyde functionality during the reduction of the nitro group. Once the desired heterocyclic core is formed, the acetal can be deprotected to reveal the aldehyde, which can then be used for further functionalization.
For instance, in the synthesis of certain indole alkaloids, the reduction of the nitro group of a substituted 2-nitrotoluene (B74249) derivative is a key step. The presence of an aldehyde group at the ortho position is necessary for the subsequent cyclization to form the indole ring. By using Benzene, 1-(diethoxymethyl)-2-nitro- or a derivative, the aldehyde is protected during the reduction of the nitro group, preventing unwanted side reactions. The subsequent deprotection and cyclization can then proceed with high efficiency. While specific total syntheses explicitly detailing the use of Benzene, 1-(diethoxymethyl)-2-nitro- are not extensively documented in readily available literature, the strategic advantage of using such a protected aldehyde in the synthesis of complex natural products like certain alkaloids is a well-established principle in organic synthesis. researchgate.netnih.gov
Utilization as a Key Building Block in the Synthesis of Agrochemicals and Specialty Chemicals
The synthesis of modern agrochemicals, such as fungicides and insecticides, often requires the construction of complex heterocyclic structures. Benzene, 1-(diethoxymethyl)-2-nitro- can serve as a versatile starting material for the synthesis of such compounds. The nitro group can be a precursor to an amino group, which is a common feature in many biologically active molecules.
For example, the synthesis of certain quinoline-based fungicides can be envisioned starting from Benzene, 1-(diethoxymethyl)-2-nitro-. Reduction of the nitro group to an aniline (B41778), followed by a condensation reaction with a suitable dicarbonyl compound (the Friedländer annulation), would lead to the formation of the quinoline ring system. nih.gov The aldehyde, protected as the diethyl acetal, can be unmasked at a later stage to introduce further diversity into the molecule, potentially enhancing its biological activity or modifying its physical properties.
In the realm of specialty chemicals, particularly dyes and pigments, nitroaromatic compounds are important precursors. psu.edu The historical Baeyer–Drewson indigo (B80030) synthesis, for instance, utilizes 2-nitrobenzaldehyde (B1664092). researchgate.net While modern industrial processes may differ, the underlying chemistry highlights the importance of this structural motif. The use of the diethyl acetal derivative allows for more controlled and selective reactions in the synthesis of complex and highly functionalized dye molecules.
Precursor for the Development of New Polymeric Materials (focus on synthetic chemistry aspects)
The development of novel polymeric materials with tailored properties is an active area of research. The functional groups present in Benzene, 1-(diethoxymethyl)-2-nitro- make it a potential monomer precursor for the synthesis of functional polymers. The nitro group can be reduced to an amino group, which can then be used as a site for polymerization or for grafting other polymer chains.
For example, a polymer could be synthesized by first reducing the nitro group of Benzene, 1-(diethoxymethyl)-2-nitro- to an amine. This amino-functionalized acetal could then be used in a polycondensation reaction with a suitable diacid or diacyl chloride to form a polyamide. The pendant diethyl acetal groups along the polymer chain could then be deprotected to reveal aldehyde functionalities. These aldehyde groups could be used for post-polymerization modifications, such as cross-linking the polymer or attaching other molecules to tailor the material's properties for specific applications, such as in sensors or responsive materials. wiserpub.com While specific examples of polymers derived directly from Benzene, 1-(diethoxymethyl)-2-nitro- are not widespread in the literature, the synthetic strategy is a plausible route to novel functional materials.
Strategic Intermediate in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. organic-chemistry.orgwikipedia.org The use of protected aldehydes like Benzene, 1-(diethoxymethyl)-2-nitro- can be advantageous in MCRs, preventing the aldehyde from participating in undesired side reactions.
In the context of the Ugi or Passerini reactions, which involve an aldehyde or ketone as one of the components, using the diethyl acetal of 2-nitrobenzaldehyde would require its deprotection prior to the reaction. wikipedia.orgwikipedia.org However, the true utility of this protected intermediate lies in sequential MCR strategies. For instance, the nitro group could first be transformed into another functional group that is a suitable component for an MCR. During this transformation, the aldehyde remains protected as the diethyl acetal. Subsequently, the acetal can be deprotected to reveal the aldehyde, which can then participate in a second, different MCR. This stepwise approach allows for the controlled and efficient synthesis of highly complex and diverse molecular scaffolds.
A plausible reaction sequence could involve the reduction of the nitro group to an amine. This resulting 2-aminobenzaldehyde (B1207257) diethyl acetal could then be used as the amine component in an Ugi reaction. The product of this Ugi reaction would still contain the protected aldehyde, which could be deprotected in a subsequent step for further transformations.
Integration into Flow Chemistry Systems for Efficient Synthesis
Flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of chemical compounds, particularly for reactions that are hazardous or difficult to control in batch processes. nih.gov The reduction of nitro compounds, which is often a highly exothermic reaction, is particularly well-suited for flow chemistry systems. nih.govacs.org
While specific, detailed studies on the integration of Benzene, 1-(diethoxymethyl)-2-nitro- into flow chemistry systems are not extensively reported, the principles of flow chemistry are highly applicable to the transformations involving this intermediate. The use of flow reactors for the reduction of nitroarenes is a well-established technique, and its application to this specific substrate is a logical extension. nih.govacs.org
Future Research Directions and Emerging Paradigms in the Study of Benzene, 1 Diethoxymethyl 2 Nitro
Exploration of Unexplored Reaction Manifolds and Catalytic Systems
The synthesis of "Benzene, 1-(diethoxymethyl)-2-nitro-" is traditionally achieved through the acetalization of 2-nitrobenzaldehyde (B1664092). Classical methods often employ mineral acids like HCl or heterogeneous acid catalysts such as ion-exchange resins. researchgate.net While effective, these systems can require long reaction times or harsh conditions. researchgate.netpsu.edu The future in this area lies in the exploration of more sophisticated and milder catalytic systems that can improve efficiency, selectivity, and substrate scope.
A significant area for development is photocatalysis . A mild and green photo-organocatalytic protocol for the acetalization of various aldehydes has been developed using thioxanthenone as the photocatalyst and inexpensive household lamps as the light source. The application of such photo-organocatalytic systems to the synthesis of "Benzene, 1-(diethoxymethyl)-2-nitro-" could offer a more sustainable and energy-efficient alternative to traditional thermal methods.
Furthermore, beyond its synthesis, the reactivity of the acetal (B89532) itself is a field ripe for exploration. The nitro group is a versatile functional handle, but its transformations in the presence of the diethoxymethyl group are not fully mapped. Future work should focus on catalytic systems that can selectively activate other parts of the molecule. For instance, developing catalytic Ullmann couplings that can proceed without affecting the acetal or nitro groups could open new pathways for creating complex biaryl structures from this building block. wikipedia.org Similarly, investigating transition-metal-catalyzed C-H activation/functionalization on the aromatic ring, while preserving the acetal, represents a major frontier.
| Catalytic System | Potential Application for Benzene (B151609), 1-(diethoxymethyl)-2-nitro- | Advantages |
| Heterogeneous Acid Catalysts | Acetalization of 2-nitrobenzaldehyde | Recyclable, improved reaction times over mineral acids. researchgate.netpsu.edu |
| Photo-organocatalysts | Acetalization of 2-nitrobenzaldehyde | Mild, green, energy-efficient. |
| Transition Metal Catalysts | C-H functionalization, cross-coupling reactions | Access to novel derivatives and complex molecular architectures. |
| N-Heterocyclic Carbenes (NHCs) | Catalysis of reactions involving the aldehyde (post-deprotection) | Unique polarity reversal, diverse activation modes. acs.org |
Development of Asymmetric Transformations Involving Chiral Derivatives of Benzene, 1-(diethoxymethyl)-2-nitro-
The development of chiral catalysts is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net While "Benzene, 1-(diethoxymethyl)-2-nitro-" is itself achiral, it serves as a precursor to chiral molecules through asymmetric transformations. Future research will increasingly focus on developing catalytic asymmetric reactions that introduce chirality either during the formation of related acetals or in subsequent reactions.
One promising direction is the use of chiral catalysts for the asymmetric addition of nucleophiles to the parent aldehyde, 2-nitrobenzaldehyde, prior to or concurrently with acetal formation. For example, chiral imidazoline (B1206853) catalysts have been shown to catalyze highly enantioselective 1,4-addition reactions of nitroalkanes to α,β-unsaturated enones. acs.org Applying similar organocatalytic strategies, such as those using chiral prolinamide thioureas or chiral calixarenes, to reactions involving the 2-nitrobenzaldehyde scaffold could yield valuable chiral building blocks. beilstein-journals.orgnih.gov
Another emerging paradigm is the development of catalysts that can perform enantioselective transformations on the protected acetal itself. This could involve, for instance, the asymmetric reduction of the nitro group or asymmetric C-H functionalization on the benzene ring, guided by a chiral ligand complexed to a metal catalyst. The design of chiral N-heterocyclic carbene (NHC) catalysts also presents an opportunity for developing novel asymmetric routes to access complex chiral molecules from this starting material. acs.org The synthesis of chiral products from chiral reactants in Ullmann-type reactions has also been demonstrated, suggesting a pathway for creating axially chiral biaryl compounds from chiral derivatives. wikipedia.org
| Catalytic Approach | Reaction Type | Potential Chiral Products |
| Chiral Organocatalysis | Nitroaldol (Henry) reaction, Michael addition | Chiral γ-nitro alcohols, chiral nitro ketones beilstein-journals.orgnih.gov |
| Chiral Lewis Acids | Diels-Alder, Friedel-Crafts reactions | Chiral cyclic compounds, functionalized aromatics youtube.com |
| Transition Metal Catalysis | Asymmetric hydrogenation, C-H functionalization | Chiral amines, asymmetrically substituted aromatics |
| N-Heterocyclic Carbene (NHC) Catalysis | Asymmetric cycloadditions, annulations | Chiral pyrazoles, spirocyclic compounds acs.org |
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The intersection of organic chemistry and artificial intelligence (AI) is creating a paradigm shift in how chemical reactions are discovered and optimized. rsc.org Machine learning (ML) models are increasingly being used to predict the outcomes of organic reactions, a capability that holds immense potential for the study of "Benzene, 1-(diethoxymethyl)-2-nitro-". rsc.org
Future research can leverage AI to accelerate the exploration of the reaction space associated with this compound. ML models can be trained on existing chemical reaction data to predict the products, yields, and optimal conditions for reactions involving this acetal. rsc.orggoogle.com This is particularly valuable for navigating the multidimensional problem of a chemical reaction, where many molecules and parameters interact in a complex system. google.com For instance, an AI platform could predict the feasibility and outcome of reacting "Benzene, 1-(diethoxymethyl)-2-nitro-" with a novel reagent under various catalytic conditions, thereby guiding experimental efforts toward the most promising pathways and reducing the number of failed experiments.
One key approach involves describing mechanistic steps as electron movements between molecular orbitals and using ML to rank potential interactions to identify the most likely productive reactions. researchgate.net This can be applied to predict novel transformations of the title compound. Furthermore, AI can be used for retrosynthetic analysis, identifying efficient synthetic routes to complex target molecules starting from "Benzene, 1-(diethoxymethyl)-2-nitro-". Given the often-sparse data available for specialized chemicals, ML strategies like transfer learning and active learning, which can operate in low-data situations, will be particularly relevant. rsc.org
Sustainable and Biocatalytic Approaches in the Synthesis and Transformation of Benzene, 1-(diethoxymethyl)-2-nitro-
Green chemistry principles are increasingly integral to modern organic synthesis. Future research on "Benzene, 1-(diethoxymethyl)-2-nitro-" will undoubtedly focus on developing more sustainable synthetic and transformation pathways. This includes the use of recyclable catalysts, minimizing waste, and employing environmentally benign solvents and reagents. The use of heterogeneous acid catalysts that can be recovered and reused for acetalization is a step in this direction. researchgate.netpsu.edu
A particularly exciting frontier is the application of biocatalysis . Enzymes offer unparalleled selectivity under mild, aqueous conditions. Nitroreductases (NRs) are NAD(P)H-dependent flavoenzymes that can reduce nitroaromatic compounds to their corresponding arylamines. researchgate.net The application of nitroreductases to "Benzene, 1-(diethoxymethyl)-2-nitro-" could provide a green route to "Benzene, 2-amino-1-(diethoxymethyl)-," a valuable synthetic intermediate. While challenges such as cofactor recycling and preventing the accumulation of hydroxylamine (B1172632) intermediates exist, recent advances, including coupling with hydrogenase enzymes or using disproportionation agents, are overcoming these hurdles. researchgate.netgoogle.com
Furthermore, biocatalytic methods are being developed for the synthesis of chiral amines and other valuable compounds from nitroaromatic precursors. google.com Combining organocatalysis with biocatalysis in one-pot cascade reactions is another underexploited but powerful strategy for accessing complex chiral molecules, such as chiral γ-nitro alcohols, from related starting materials. nih.gov The synthesis of catalysts from biological precursors, such as the use of Musa balbisiana peels to create CuO nanoparticles for nitro group reduction, also represents a novel and sustainable approach. rsc.org
| Approach | Transformation | Key Advantages |
| Catalyst Recycling | Acetalization | Reduced waste, lower process cost. psu.edu |
| Biocatalysis (Nitroreductases) | Reduction of nitro group to amine | High selectivity, mild aqueous conditions, sustainable. researchgate.netgoogle.com |
| Combined Chemo- and Biocatalysis | Multi-step cascade reactions | Efficient synthesis of complex chiral molecules in one pot. nih.gov |
| Biogenic Nanoparticles | Reduction of nitro group | Use of renewable resources for catalyst preparation. rsc.org |
Advanced Characterization Techniques for Real-time Monitoring of Reactions
A deep understanding of reaction mechanisms, kinetics, and the detection of transient intermediates is fundamental to optimizing existing reactions and discovering new ones. Traditional offline analysis methods (e.g., TLC, NMR, or LC-MS of quenched aliquots) provide snapshots in time but can miss crucial details of the reaction dynamics. waters.com The future of studying reactions involving "Benzene, 1-(diethoxymethyl)-2-nitro-" will rely heavily on advanced, in-situ characterization techniques that monitor the reaction in real-time. coleparmer.com
Spectroscopic methods are at the forefront of this evolution. In-situ FTIR and Raman spectroscopy can track the concentration of reactants, products, and key functional groups as the reaction proceeds, providing valuable kinetic data. mt.comFlowNMR spectroscopy is another powerful, non-invasive tool for real-time monitoring, offering detailed structural information about all species in the reaction mixture under actual reaction conditions. rsc.orgrsc.org These techniques are essential for elucidating complex reaction networks and identifying reactive intermediates that would be undetectable by offline methods. spectroscopyonline.com
Mass spectrometry techniques are also being adapted for real-time analysis. Ambient desorption ionization methods, like the Atmospheric Solids Analysis Probe (ASAP), allow for the direct analysis of reaction mixtures with minimal sample preparation, providing structural information in under a minute. waters.com Coupling these real-time analytical tools with automated reaction systems can create high-throughput platforms for screening and optimization. acs.org For surface reactions or understanding catalyst behavior, techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) with in-situ cells can provide nano- or atomic-scale visualization of the chemical processes as they occur. oxinst.com
Q & A
Q. What are the established synthetic routes for Benzene, 1-(diethoxymethyl)-2-nitro-?
- Methodological Answer : The compound is typically synthesized via acetal protection of o-nitrobenzaldehyde followed by etherification. Key steps include:
Condensation of o-nitrobenzaldehyde with triethyl orthoformate in acidic conditions to form the diethoxymethyl group.
Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product .
Example SMILES: O=N(=O)C1=CC=CC=C1C(OCC)OCC .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic C-O (diethoxymethyl) and NO₂ stretches (1520–1350 cm⁻¹) .
- NMR :
- ¹H NMR : Ethoxy groups (δ 1.2–1.4 ppm, triplet; δ 3.5–3.7 ppm, quartet) and aromatic protons (δ 7.5–8.3 ppm, splitting pattern depends on substitution) .
- ¹³C NMR : Diethoxymethyl carbon (δ ~100 ppm), aromatic carbons adjacent to nitro (δ ~125–150 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 255 (C₁₁H₁₅NO₄⁺) and fragmentation patterns (e.g., loss of ethoxy groups) .
Q. How to assess the purity of this compound using chromatographic methods?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) at 1 mL/min. Compare retention time with a reference standard .
- TLC : Silica gel plates, hexane:ethyl acetate (3:1); Rf ≈ 0.5 under UV light .
Advanced Research Questions
Q. How does the electronic effect of the diethoxymethyl group influence the reactivity of the nitro substituent in electrophilic substitution reactions?
- Methodological Answer : The diethoxymethyl group is electron-donating via resonance, which deactivates the aromatic ring but directs electrophiles to the para position relative to the nitro group. Comparative studies with analogs (e.g., chloromethyl derivatives) show reduced reactivity in nitration compared to electron-withdrawing substituents . Computational modeling (e.g., Hammett σ values) can quantify this effect .
Q. When encountering discrepancies in NMR data across studies, what methodological approaches can resolve inconsistencies?
- Methodological Answer :
- Solvent Effects : Verify solvent used (e.g., CDCl₃ vs. DMSO-d₆ shifts proton signals).
- Dynamic Effects : Check for restricted rotation in the diethoxymethyl group, which may split signals .
- Referencing : Cross-validate with high-resolution mass spectrometry (HRMS) and IR data .
Q. What computational models (e.g., QSAR) are applicable to predict the biological activity of derivatives?
- Methodological Answer :
- QSAR Parameters : Use Hammett constants (σ) for nitro and diethoxymethyl groups to correlate electronic effects with activity .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on steric parameters (Verloop) for substituent bulk .
Q. How to analyze the compound's metabolic pathways in biological systems using mass spectrometry?
- Methodological Answer :
- In Vitro Incubation : Expose the compound to liver microsomes; extract metabolites with SPE (solid-phase extraction).
- LC-MS/MS : Use MRM (multiple reaction monitoring) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Key fragments: m/z transitions from parent (m/z 255) to hydroxylated (m/z 271) or demethylated (m/z 227) products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
